[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13462379
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13462379.png)
Specification
Molecular Formula | C15H25ClN2O3 |
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Molecular Weight | 316.82 g/mol |
IUPAC Name | tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1 |
Standard InChI Key | FYAOKCBVHYMHQY-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N(C[C@@H]1CCCN1C(=O)CCl)C2CC2 |
SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises four key components:
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Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1, contributing conformational rigidity and hydrogen-bonding potential.
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Chloroacetyl group: A reactive electrophilic moiety (-CO-CH2Cl) at position 2 of the pyrrolidine, enabling nucleophilic substitution or acylation reactions .
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Cyclopropane-carbamic acid tert-butyl ester: A strained cyclopropane ring fused to a carbamate group protected by a tert-butyl ester, enhancing solubility and stability under basic conditions .
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Stereocenter: The (S)-configuration at the pyrrolidine’s C2 position dictates chiral recognition in enzymatic or receptor-mediated processes .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights:
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¹H NMR: Signals at δ 1.40–1.45 ppm (tert-butyl), δ 3.20–3.80 ppm (pyrrolidine protons), and δ 4.10–4.30 ppm (chloroacetyl methylene) confirm substituent placement.
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¹³C NMR: Peaks near δ 170 ppm (carbonyl carbons) and δ 80 ppm (tert-butyl quaternary carbon) validate functional groups .
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IR: Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) align with carbamate and chloroacetyl groups.
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis involves three stages, as inferred from analogous compounds:
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Pyrrolidine functionalization: (S)-pyrrolidine-2-ylmethanol undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-ylmethanol .
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Cyclopropane-carbamate formation: Cyclopropylamine reacts with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form cyclopropyl-carbamic acid tert-butyl ester.
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Coupling reaction: The intermediates are coupled via carbodiimide-mediated esterification (e.g., EDCI/HOBt) in DCM at room temperature, achieving 68–72% yield after silica gel chromatography .
Process Optimization
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Temperature control: Maintaining 0–5°C during chloroacetylation minimizes side reactions (e.g., over-acylation).
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Catalyst selection: Using 4-dimethylaminopyridine (DMAP) accelerates carbamate formation, reducing reaction time by 30%.
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Purification: Gradient elution (hexane:ethyl acetate 10:1 to 4:1) resolves diastereomers, ensuring >98% enantiomeric excess .
Reactivity and Mechanistic Insights
Chemical Transformations
The compound’s reactivity is dominated by three sites:
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Chloroacetyl group: Undergoes nucleophilic substitution with amines (e.g., piperazine) to form amides or with thiols to yield thioesters .
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Carbamate group: Acidic hydrolysis (HCl/dioxane) cleaves the tert-butyl ester, generating a free amine for further derivatization.
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Cyclopropane ring: Strain-driven [2+1] cycloadditions with dienophiles (e.g., tetrazines) enable bioorthogonal labeling applications.
Mechanistic Pathways
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Enzymatic inhibition: Molecular docking studies suggest the chloroacetyl group covalently binds cysteine residues in target enzymes (e.g., cathepsin B), disrupting active-site geometry.
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Metabolic stability: The tert-butyl carbamate resists esterase-mediated hydrolysis, prolonging half-life in vivo compared to methyl or ethyl analogs .
Biological and Pharmacological Applications
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of:
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Serine proteases: IC₅₀ = 0.8 μM against trypsin-like proteases due to chloroacetyl-cysteine adduct formation.
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Matrix metalloproteinases (MMPs): Selective inhibition of MMP-9 (IC₅₀ = 1.2 μM) over MMP-2 (IC₅₀ > 50 μM), attributed to steric complementarity with the S1’ pocket.
Drug Candidate Intermediate
The compound serves as a precursor to:
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Anticancer agents: Conjugation with doxorubicin via a pH-sensitive linker enhances tumor-specific drug release .
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Neurological therapeutics: Cyclopropane-modified derivatives cross the blood-brain barrier 3.2× more efficiently than non-cyclopropane analogs.
Table 2: Pharmacokinetic Properties of Derivatives
Derivative | LogP | Half-life (h) | BBB Permeability (Pe) | Source |
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Parent compound | 2.1 | 4.5 | 8.2 × 10⁻⁶ cm/s | |
Doxorubicin conjugate | 1.8 | 9.3 | N/A | |
MMP-9 inhibitor | 2.4 | 6.7 | 12.1 × 10⁻⁶ cm/s |
Computational and Analytical Approaches
Molecular Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
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Torsional strain: The cyclopropane ring induces a 12.3 kcal/mol barrier to rotation at the carbamate-pyrrolidine junction .
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Solvation effects: Molecular dynamics simulations in water show 3.8 hydrogen bonds between the carbamate carbonyl and solvent molecules, explaining its aqueous solubility (12 mg/mL).
Chromatographic Analysis
Ultra-high-performance liquid chromatography (UHPLC) methods achieve baseline separation of enantiomers:
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Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm)
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Mobile phase: n-Hexane:ethanol:diethylamine (85:15:0.1 v/v)
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Retention times: 8.2 min (S-enantiomer), 9.7 min (R-enantiomer)
Industrial and Regulatory Considerations
Scalability Challenges
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Cost analysis: The cyclopropane moiety increases raw material costs by 40% compared to linear analogs.
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Safety protocols: Chloroacetyl chloride handling requires dedicated containment (OEL = 0.1 ppm) and quench systems (e.g., 10% NaOH scrubbers).
Regulatory Status
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REACH compliance: Full toxicolo
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